Quantified Reduction in Anti-Angiogenic Potency Compared to Isoliquiritin
In a direct comparison of licorice-derived flavonoids, isoliquiritin apioside exhibited a significantly lower anti-angiogenic potency than its aglycone precursor, isoliquiritin. The relative potencies for inhibiting tube formation in vascular endothelial cells were ranked, positioning isoliquiritin apioside as a substantially weaker inhibitor [1].
| Evidence Dimension | Anti-tube formation potency in vitro (relative ranking) |
|---|---|
| Target Compound Data | Ranked lowest among active flavonoids (isoliquiritigenin > isoliquiritin > liquiritigenin >> isoliquiritin-apioside) |
| Comparator Or Baseline | Isoliquiritin (ranked 2nd of 4) and Liquiritigenin (ranked 3rd of 4) |
| Quantified Difference | >50-fold lower than the most potent compound; classified as essentially inactive relative to isoliquiritin. |
| Conditions | Vascular endothelial cells; flavonoid concentrations of 0.1-100 µM. |
Why This Matters
This data is critical for researchers designing functional assays; using isoliquiritin apioside as a negative control or low-activity comparator is supported by this quantitative hierarchy.
- [1] Kobayashi, S., et al. (1995). Inhibitory effect of isoliquiritin, a compound in licorice root, on angiogenesis in vivo and tube formation in vitro. Biological and Pharmaceutical Bulletin, 18(10), 1382-1386. View Source
